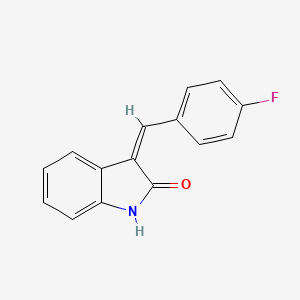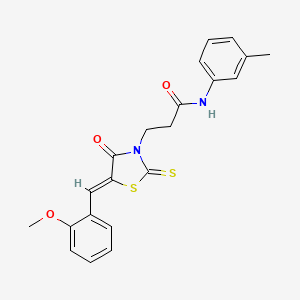
SU 5205
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SU 5205 is a chemical compound known for its role as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2). This receptor is crucial in the process of angiogenesis, which is the formation of new blood vessels. By inhibiting VEGFR2, this compound can potentially be used in research related to cancer treatment, as it may help to restrict the blood supply to tumors, thereby inhibiting their growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SU 5205 involves the preparation of 3-(4-fluorobenzylidene)indolin-2-one. The reaction typically starts with the condensation of 4-fluorobenzaldehyde with indolin-2-one under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction .
Industrial Production Methods
For industrial-scale production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
SU 5205 primarily undergoes substitution reactions due to the presence of the fluorobenzylidene group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted indolin-2-one derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Applications De Recherche Scientifique
SU 5205 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases, which are enzymes involved in the activation of various proteins by signal transduction.
Biology: In biological research, this compound is used to study the effects of VEGFR2 inhibition on cell proliferation and migration, particularly in endothelial cells.
Medicine: In medical research, it is investigated for its potential use in cancer therapy, as inhibiting VEGFR2 can reduce tumor angiogenesis and growth.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in the quality control of VEGFR2 inhibitors
Mécanisme D'action
SU 5205 exerts its effects by reversibly inhibiting the ATP binding to the tyrosine kinase domain of VEGFR2. This inhibition prevents the receptor from being activated by its ligand, vascular endothelial growth factor (VEGF). As a result, the downstream signaling pathways that promote endothelial cell migration, proliferation, and new blood vessel formation are blocked. This mechanism is particularly useful in cancer research, as it can help to starve tumors of their blood supply .
Comparaison Avec Des Composés Similaires
SU 5205 is compared with other VEGFR2 inhibitors such as:
Sorafenib: A multikinase inhibitor that targets VEGFR2, among other kinases. It is used in the treatment of renal cell carcinoma and hepatocellular carcinoma.
Pazopanib: Another VEGFR2 inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.
Axitinib: A potent VEGFR2 inhibitor used in the treatment of advanced renal cell carcinoma .
Uniqueness
What sets this compound apart is its specific inhibition of VEGFR2 with an IC50 value of 9.6 μM, making it a valuable tool in research focused on angiogenesis and cancer .
Propriétés
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIERHADIMMFZNE-LCYFTJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)F)/C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B2944331.png)



![[4-(2-Iodoethynyl)phenyl]methanol](/img/structure/B2944336.png)

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944343.png)



![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dimethylquinoxalin-2-one](/img/structure/B2944351.png)
![Tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2944352.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2944353.png)
![2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2944354.png)
